
5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole
Overview
Description
The compound “5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The trifluoroethyl group attached to the tetrazole ring is a common motif in medicinal chemistry, known for its ability to mimic the properties of a variety of functional groups .
Molecular Structure Analysis
The trifluoroethyl group is electron-withdrawing due to the high electronegativity of fluorine, which can influence the reactivity of the compound . The tetrazole ring is aromatic and can act as a hydrogen bond acceptor .Chemical Reactions Analysis
Tetrazoles can participate in a variety of reactions, including substitutions at the 5-position . The trifluoroethyl group can also undergo reactions, although it is generally quite stable .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the conditions under study .Scientific Research Applications
Gold-Catalyzed Synthesis of β-Trifluoromethylketones
The compound’s trifluoroethyl group can be exploited in gold-catalyzed reactions. The inductive effect of the trifluoromethyl group leads to regioselective hydration of alkynes, producing β-trifluoromethylketones . These ketones are valuable in pharmaceutical synthesis and agrochemicals due to their stability and reactivity.
Development of Fluorinated Polymers
The tetrazole derivative can serve as a monomer in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as enhanced thermal stability and chemical resistance, making them suitable for high-performance materials in aerospace and automotive industries .
Creation of Bottlebrush Polymers
Utilizing the compound in the creation of bottlebrush polymers can lead to materials with unusual structures. These structures grant them distinctive properties that are beneficial in thin films and bulk applications, potentially impacting nanotechnology and materials science .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Without specific studies on this compound, it’s hard to identify its primary targets. Compounds containing a trifluoromethyl group are often used in drug discovery due to their unique properties .
Mode of Action
The trifluoromethyl group in the compound can have a strong directing effect through its inductive effect . This could influence how the compound interacts with its targets.
Biochemical Pathways
Trifluoromethyl-containing compounds can be involved in a variety of biochemical pathways. For example, they can be used as synthons in the construction of fluorinated pharmacons .
Pharmacokinetics
The trifluoromethyl group can influence these properties, as it is often used to improve the metabolic stability and bioavailability of drugs .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the copper-catalyzed trifluoromethylation of various aryl and heteroaryl iodides has been reported , suggesting that the presence of copper ions could influence the behavior of this compound.
properties
IUPAC Name |
5-(chloromethyl)-1-(2,2,2-trifluoroethyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3N4/c5-1-3-9-10-11-12(3)2-4(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTBANKSULHLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=NN1CC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



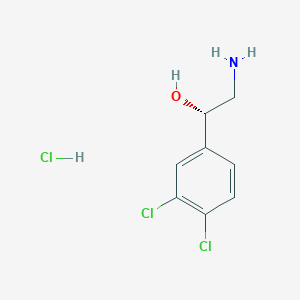
![(S)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B1529204.png)


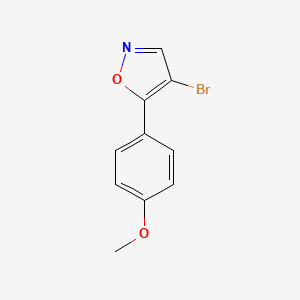
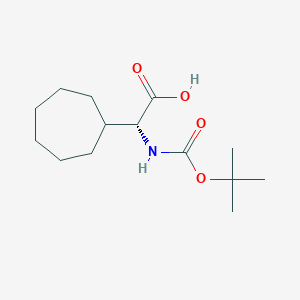
![(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1529212.png)

![3-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1529216.png)
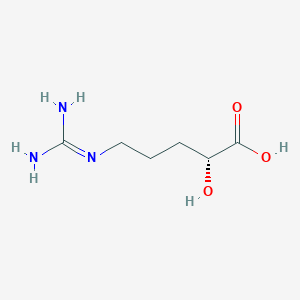
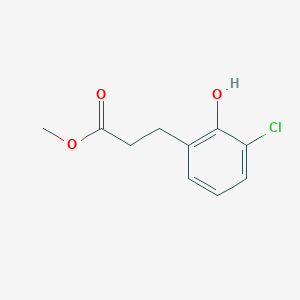

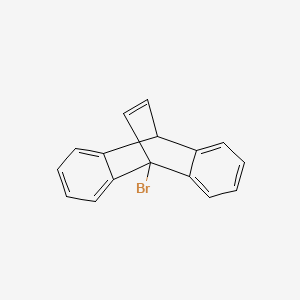
![Methyl 7-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1529225.png)